molecular formula C11H9NO B1582220 3-Phenoxypyridine CAS No. 2176-45-6

3-Phenoxypyridine

Cat. No. B1582220
CAS RN: 2176-45-6
M. Wt: 171.19 g/mol
InChI Key: KDGUIKPOZGYLQJ-UHFFFAOYSA-N
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Description

3-Phenoxypyridine is a compound with the empirical formula C11H9NO . It has a molecular weight of 171.20 .


Molecular Structure Analysis

The molecular structure of 3-Phenoxypyridine consists of a pyridine ring attached to a phenyl group via an oxygen atom . The SMILES string representation of the molecule is C1(OC2=CN=CC=C2)=CC=CC=C1 .

Scientific Research Applications

Pesticide Development

3-Phenoxypyridine has been identified as an active scaffold in the development of pesticides. Liu et al. (2022) discuss its role as a bioisostere of diaryl ethers in bioactive molecules, emphasizing its distinct properties and potential in leading to novel pesticides with significant bioactivities (Liu et al., 2022).

Organic Synthesis

The compound's utility in organic synthesis, particularly in the dearomatization of hydroxypyridine, has been explored by Mabrouki et al. (2020). They report an oxidative dearomatization process involving 3-hydroxypyridine, leading to azacyclohexadienones, indicating its relevance in synthetic chemistry (Mabrouki et al., 2020).

Biomedical Applications

Adrover et al. (2012) studied the tautomeric and ionic forms of 3-Hydroxypyridine and pyridoxamine, highlighting its significance in biomedical research, especially in understanding the physico-chemical descriptors of these compounds which are crucial for their biological and biomedical activity (Adrover et al., 2012).

Neurological Disorder Treatment

Balasubramanian et al. (2014) conducted a study on phenoxypyridine as JNK3 inhibitors, which are potential therapeutic targets for various neurological disorders. Their research focused on understanding the structural factors affecting JNK3 inhibitory potency, showing the compound's relevance in the field of neurology and pharmaceuticals (Balasubramanian et al., 2014).

Herbicide Development

Zhao et al. (2021) explored phenoxypyridine derivatives containing natural product coumarins in the design of herbicides. Their study highlights the compounds' potential as protoporphyrinogen oxidase-inhibiting herbicides, offering a promising direction for developing new herbicidal agents (Zhao et al., 2021).

Anticancer Research

Duan et al. (2017) investigated 2-substituted-4-phenoxypyridine derivatives for their antiproliferative activity against various cancer cell lines. Their findings highlight the potential of these compounds as antitumor agents, contributing significantly to cancer research (Duan et al., 2017).

Antiprotozoal Activity

Zubenko et al. (2021) synthesized phenoxypyridine derivatives to study their antiprotozoal activity. Their work emphasizes the importance of these compounds in overcoming drug resistance of bacteria and protozoa, highlighting their potential in medical microbiology (Zubenko et al., 2021).

Cancer Therapy

Daoui et al. (2022) focused on 4-phenoxypyridine derivatives as inhibitors of c-Met receptor tyrosine kinase, significant in cancer therapy. Their computer-aided drug design approach underlines the compound's role in the development of new cancer treatments (Daoui et al., 2022).

Safety And Hazards

3-Phenoxypyridine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGUIKPOZGYLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176158
Record name Pyridine, 3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxypyridine

CAS RN

2176-45-6
Record name 3-Phenoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2176-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ5L85N23P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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